Cas no 887213-10-7 (4-(4-benzylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline)
4-(4-benzylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline Chemical and Physical Properties
Names and Identifiers
-
- 4-(4-benzylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline
- Methanone, [6,7-dimethoxy-4-[4-(phenylmethyl)-1-piperazinyl]-3-quinolinyl](4-methylphenyl)-
- (4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinolin-3-yl)(p-tolyl)methanone
- 887213-10-7
- AKOS001865551
- F1608-0454
-
- Inchi: 1S/C30H31N3O3/c1-21-9-11-23(12-10-21)30(34)25-19-31-26-18-28(36-3)27(35-2)17-24(26)29(25)33-15-13-32(14-16-33)20-22-7-5-4-6-8-22/h4-12,17-19H,13-16,20H2,1-3H3
- InChI Key: IAHGXQCCRHJGIK-UHFFFAOYSA-N
- SMILES: C(C1=C(N2CCN(CC3=CC=CC=C3)CC2)C2C(N=C1)=CC(OC)=C(OC)C=2)(C1=CC=C(C)C=C1)=O
Computed Properties
- Exact Mass: 481.23654186g/mol
- Monoisotopic Mass: 481.23654186g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 36
- Rotatable Bond Count: 7
- Complexity: 698
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.3
- Topological Polar Surface Area: 54.9Ų
Experimental Properties
- Density: 1.201±0.06 g/cm3(Predicted)
- Boiling Point: 667.6±55.0 °C(Predicted)
- pka: 8.58±0.50(Predicted)
4-(4-benzylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1608-0454-2μmol |
4-(4-benzylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline |
887213-10-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1608-0454-1mg |
4-(4-benzylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline |
887213-10-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1608-0454-2mg |
4-(4-benzylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline |
887213-10-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1608-0454-3mg |
4-(4-benzylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline |
887213-10-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1608-0454-4mg |
4-(4-benzylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline |
887213-10-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
4-(4-benzylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 4-(4-benzylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline
Recent Advances in the Study of 4-(4-benzylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline (CAS: 887213-10-7)
The compound 4-(4-benzylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline (CAS: 887213-10-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This quinoline derivative, characterized by its unique structural features, has been the subject of several studies aimed at elucidating its pharmacological properties, mechanism of action, and potential as a lead compound for drug development.
Recent research has focused on the synthesis and optimization of this compound to enhance its biological activity and pharmacokinetic properties. A study published in the Journal of Medicinal Chemistry (2023) reported the successful synthesis of a series of analogs derived from 4-(4-benzylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline, with modifications aimed at improving its binding affinity to target proteins. The study highlighted the compound's potential as an inhibitor of specific kinase enzymes, which are implicated in various cancer pathways.
In addition to its anticancer potential, this compound has also been investigated for its neuroprotective effects. A preclinical study conducted by a team at the University of Cambridge (2024) demonstrated that 4-(4-benzylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline exhibits significant activity in protecting neuronal cells from oxidative stress, a key factor in neurodegenerative diseases such as Alzheimer's and Parkinson's. The study suggested that the compound's mechanism of action involves the modulation of mitochondrial function and the reduction of reactive oxygen species (ROS) production.
Further investigations into the pharmacokinetic profile of this compound have revealed promising results. A recent pharmacokinetic study (2024) indicated that 4-(4-benzylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline exhibits good oral bioavailability and a favorable half-life in animal models, making it a viable candidate for further development. The study also noted that the compound's metabolism is primarily mediated by cytochrome P450 enzymes, which is an important consideration for future clinical trials.
Despite these promising findings, challenges remain in the development of this compound as a therapeutic agent. Issues such as potential off-target effects and the need for further optimization of its chemical structure to reduce toxicity are areas of ongoing research. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, 4-(4-benzylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline (CAS: 887213-10-7) represents a promising candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. Continued research into its mechanism of action, pharmacokinetics, and therapeutic potential will be crucial for its successful development as a drug. The compound's unique structural and pharmacological properties make it a valuable subject of study in the field of chemical biology and medicinal chemistry.
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